molecular formula C11H6Cl2F3N3 B15338875 2-Amino-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

2-Amino-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15338875
M. Wt: 308.08 g/mol
InChI Key: IJUXTUNUCWMOHT-UHFFFAOYSA-N
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Description

2-Amino-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with amino, dichlorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring. Common starting materials include 2,5-dichlorobenzonitrile and trifluoroacetic acid.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrimidine ring.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group or the dichlorophenyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Catalysts such as palladium (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Amino-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dichlorophenyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)pyrimidine: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

    2-Amino-6-phenyl-4-(trifluoromethyl)pyrimidine: Similar structure but without the chlorine atoms, affecting its reactivity and interactions.

    2-Amino-6-(2,5-dichlorophenyl)pyrimidine: Lacks the trifluoromethyl group, leading to differences in lipophilicity and biological activity.

Uniqueness

2-Amino-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the dichlorophenyl and trifluoromethyl groups. These substituents confer distinct electronic and steric properties, influencing the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C11H6Cl2F3N3

Molecular Weight

308.08 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C11H6Cl2F3N3/c12-5-1-2-7(13)6(3-5)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H,(H2,17,18,19)

InChI Key

IJUXTUNUCWMOHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)N)C(F)(F)F)Cl

Origin of Product

United States

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